molecular formula C28H31N5O5 B1230122 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide

1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide

Cat. No. B1230122
M. Wt: 517.6 g/mol
InChI Key: OKNNYFBGZAFSPA-UHFFFAOYSA-N
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Description

1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide is a pyridopyrimidine.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Compounds related to the queried chemical structure have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. For instance, novel pyrazolopyrimidines derivatives were explored for their cytotoxic and 5-lipoxygenase inhibition activities, indicating a potential role in cancer treatment and inflammation control (Rahmouni et al., 2016).

Structural and Conformational Studies

  • Structural modifications in related thiazolopyrimidines have been studied, revealing significant differences in intermolecular interaction patterns. This research provides insights into the conformational features of these compounds, which is crucial for understanding their biological activity (Nagarajaiah & Begum, 2014).

Synthesis and NMR Spectroscopy

  • Research on pyridoperimidine derivatives, which are structurally related, includes the use of NMR spectroscopy to study prototropic tautomerism. This research is valuable for the synthesis and structural analysis of complex organic compounds (Yavari et al., 2002).

Heterocyclic Synthesis

  • The synthesis of heterocyclic compounds, including 1,2,4-triazolopyrimidines, has been explored, providing a foundation for the development of new pharmaceuticals and other applications in chemical research (Wamhoff et al., 1993).

properties

Product Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide

Molecular Formula

C28H31N5O5

Molecular Weight

517.6 g/mol

IUPAC Name

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H31N5O5/c1-17-6-4-11-33-25(17)31-26-21(28(33)35)15-20(27(34)30-16-19-7-5-13-38-19)24(29)32(26)12-10-18-8-9-22(36-2)23(14-18)37-3/h4,6,8-9,11,14-15,19,29H,5,7,10,12-13,16H2,1-3H3,(H,30,34)

InChI Key

OKNNYFBGZAFSPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC(=C(C=C4)OC)OC)C(=O)NCC5CCCO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide

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